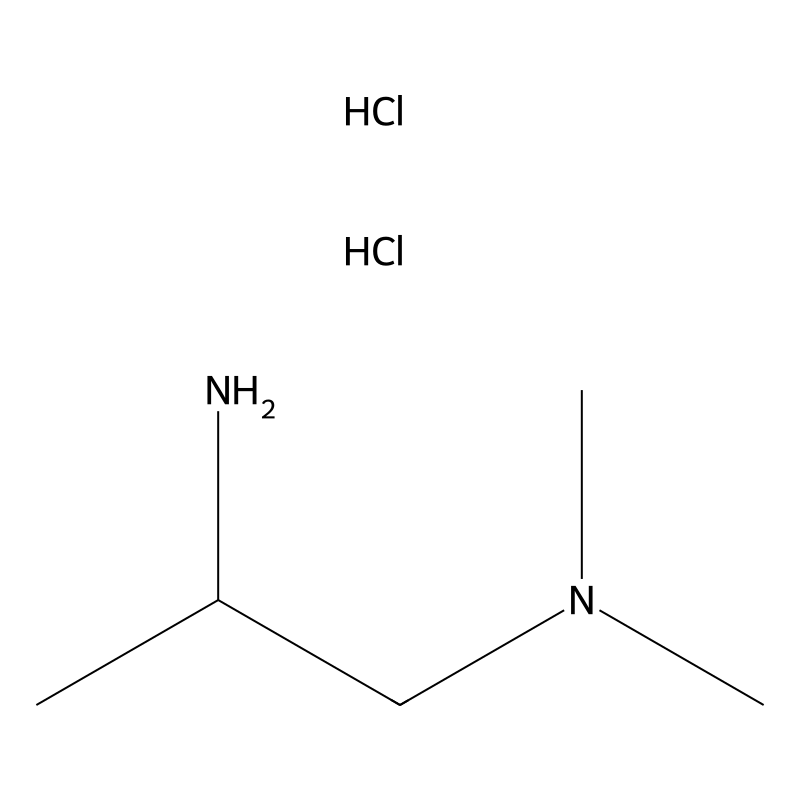N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a diamine derivative characterized by two methyl groups attached to the nitrogen atoms of the propane chain. This compound appears as a white crystalline solid and is soluble in water due to its ionic nature from the dihydrochloride form, which enhances its reactivity and solubility compared to its base form .
- Nucleophilic Substitution: The primary amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Crosslinking: It is often used as a crosslinking agent in polymer chemistry, where it reacts with aldehydes or isocyanates to form stable networks.
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is evident in its dihydrochloride form .
Several methods are available for synthesizing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride:
- Alkylation of Diamines: The synthesis typically involves the alkylation of propane-1,2-diamine with dimethyl sulfate or another methylating agent.
- Reduction Reactions: Starting from suitable precursors like nitro compounds or imines can also yield this diamine through reduction processes.
- Direct Amination: Another approach involves the direct amination of suitable alkyl halides under controlled conditions to introduce the amine functionality .
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride has several applications:
- Polymer Chemistry: It serves as a crosslinking agent in the production of various polymers and resins.
- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug formulation.
- Chemical Intermediates: Used as an intermediate in the synthesis of other chemical compounds and materials .
Studies on the interactions of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with other compounds are crucial for understanding its reactivity and compatibility:
- Compatibility with Polymers: Interaction studies have shown that it can effectively crosslink with polyfunctional monomers, enhancing mechanical properties.
- Biological Interactions: Its interaction with biological macromolecules like proteins and nucleic acids may influence its biological activity and therapeutic potential .
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride shares similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-Dimethyl-1,3-propanediamine | Diamine | Used primarily for polymer applications |
| Ethylenediamine | Diamine | Smaller size; more reactive due to fewer steric hindrances |
| 2-Methylpropanediamine | Branched diamine | Different branching affects physical properties |
| Triethylenetetramine | Polyamine | Larger structure; used in specialized applications |
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is unique due to its specific chain length and the presence of two methyl groups on nitrogen atoms, which influence its reactivity and solubility compared to other similar compounds .








